molecular formula C82H121N23O19 B1591303 Serine human angiotensin tetradecapeptide CAS No. 91999-74-5

Serine human angiotensin tetradecapeptide

Cat. No.: B1591303
CAS No.: 91999-74-5
M. Wt: 1733 g/mol
InChI Key: CQGAGLNDCXHGEL-SDDIQEGKSA-N
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Description

Serine human angiotensin tetradecapeptide is a peptide derived from angiotensinogen, a precursor to all angiotensin peptides. Angiotensinogen is a member of the non-inhibitory serine protease inhibitor superfamily and plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . The tetradecapeptide form of angiotensin is a specific sequence of amino acids that has significant biological functions, particularly in cardiovascular regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of serine human angiotensin tetradecapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the incoming amino acid.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution Reagents: Amino acid derivatives and coupling reagents like DCC or DIC for substitution reactions.

Major Products:

Scientific Research Applications

Serine human angiotensin tetradecapeptide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of serine human angiotensin tetradecapeptide involves its interaction with angiotensin receptors, primarily angiotensin II type 1 (AT1) receptors. Upon binding to these receptors, the peptide triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. These effects are mediated through the activation of G-protein-coupled receptors and subsequent activation of phospholipase C, which increases intracellular calcium levels .

Comparison with Similar Compounds

    Angiotensin I: A decapeptide precursor to angiotensin II, involved in blood pressure regulation.

    Angiotensin II: An octapeptide that is the primary effector of the renin-angiotensin system, causing vasoconstriction and increased blood pressure.

    Angiotensin III: A heptapeptide with similar but less potent effects compared to angiotensin II.

Uniqueness: Serine human angiotensin tetradecapeptide is unique due to its specific sequence and length, which allows it to serve as a precursor to multiple active angiotensin peptides. Its role in the renin-angiotensin system and its potential for therapeutic applications make it a compound of significant interest in both research and clinical settings .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAGLNDCXHGEL-SDDIQEGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H121N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238813
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91999-74-5
Record name Serine human angiotensin tetradecapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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